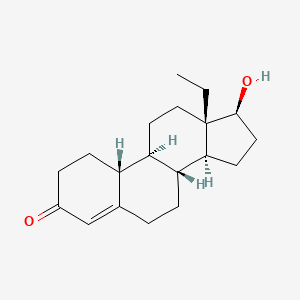

18-Methyl-19-nortestosterone

概要

説明

18-Methyl-19-nortestosterone is a synthetic androgen and anabolic steroid. It is a derivative of 19-nortestosterone, which is known for its anabolic properties.

準備方法

The synthesis of 18-Methyl-19-nortestosterone involves several steps. One common method includes the Mitsunobu reaction, which utilizes 2,4- or 3,5-dinitrobenzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine in toluene at 80°C . This reaction leads to the formation of the corresponding 17a-19-nortestosterone-17-yl 20,40- or 30,50-dinitrobenzoate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

18-Methyl-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones to alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Medical Applications

1.1 Male Contraception

One of the most promising applications of MENT is in male contraception. Clinical trials have demonstrated that subdermal implants of MENT can effectively suppress spermatogenesis. A study reported that subjects receiving MENT implants showed dose-related decreases in testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels, leading to significant reductions in sperm counts. Up to 8 out of 12 subjects reached azoospermia after treatment with higher doses . This suggests that MENT could serve as a long-acting male contraceptive method.

1.2 Treatment of Muscle Wasting and Cachexia

MENT has also been investigated for its potential to combat muscle wasting conditions such as cachexia associated with cancer or chronic diseases. Its anabolic properties may help in promoting muscle mass and improving recovery post-surgery or trauma . The compound's ability to enhance protein synthesis while minimizing androgenic side effects makes it an attractive candidate for further research in this area.

1.3 Cancer Treatment

Recent studies have explored the antiproliferative effects of newly synthesized derivatives of 19-nortestosterone, including MENT. These compounds exhibited selective inhibitory effects on cancer cell lines, particularly cervical carcinoma (HeLa cells), showing IC50 values lower than those of standard chemotherapeutics like cisplatin . This selectivity indicates potential for developing new cancer therapies with reduced side effects compared to traditional treatments.

Veterinary Applications

In veterinary medicine, MENT and its analogs are used to promote growth and enhance muscle development in livestock. The use of anabolic steroids in agriculture has been controversial due to concerns over animal welfare and food safety; however, compounds like MENT are still employed in some regions under strict regulations .

Forensic Applications

The detection of MENT metabolites in urine samples has implications for anti-doping measures in sports. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been utilized to identify the presence of MENT and its metabolites, aiding in the enforcement of anti-doping regulations . This application underscores the importance of monitoring synthetic anabolic steroids in competitive sports.

Summary of Case Studies

作用機序

The mechanism of action of 18-Methyl-19-nortestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in mediating the compound’s effects .

類似化合物との比較

18-Methyl-19-nortestosterone is similar to other anabolic steroids, such as nandrolone and trestolone. it is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties. Similar compounds include:

Nandrolone: Known for its anabolic and androgenic effects, commonly used in medical treatments for anemia and osteoporosis.

Trestolone: A potent androgen with applications in male contraception and hormone replacement therapy.

Levonorgestrel: A synthetic progestin used in contraceptives, with a different mechanism of action compared to this compound.

生物活性

18-Methyl-19-nortestosterone (18-MNT) is a synthetic anabolic steroid derived from the 19-nortestosterone family. Its structural modifications aim to enhance anabolic properties while minimizing androgenic effects. This article explores the biological activity of 18-MNT, including its receptor interactions, pharmacokinetics, and potential therapeutic applications.

Receptor Binding and Activity

18-MNT exhibits significant binding affinity for androgen receptors (AR) and progesterone receptors (PR). In vitro studies have demonstrated that 18-MNT has a higher affinity for AR compared to testosterone and dihydrotestosterone (DHT), which suggests potent androgenic activity. The half-maximal inhibitory concentration (IC50) values indicate that 18-MNT is approximately 30-fold more active than DHT in stimulating AR-mediated transcriptional activity .

Table 1: Receptor Binding Affinity of 18-MNT

| Compound | Receptor Type | Binding Affinity (IC50) |

|---|---|---|

| This compound | Androgen Receptor | <10 nM |

| Testosterone | Androgen Receptor | >300 nM |

| Dihydrotestosterone | Androgen Receptor | >200 nM |

Pharmacokinetics

The pharmacokinetic profile of 18-MNT has been evaluated through various studies, indicating rapid absorption and a relatively short half-life. Following administration, peak serum concentrations are typically reached within a few hours. The compound is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity.

Case Studies

- Performance Enhancement in Athletes : A study highlighted the illicit use of 18-MNT among athletes seeking performance enhancement. The compound's anabolic properties contribute to increased muscle mass and strength, making it attractive for individuals in strength sports .

- Forensic Detection : The detection of 18-MNT metabolites in urine samples has raised concerns regarding its use in sports doping. Forensic analysis has identified 18-methyl-19-norandrosterone as a significant metabolite, prompting discussions on the need for improved detection methods in anti-doping efforts .

Therapeutic Applications

Research suggests potential therapeutic uses for 18-MNT beyond performance enhancement:

- Hormonal Contraception : Due to its progestational activity, there is interest in exploring 18-MNT as a candidate for male hormonal contraceptives. Studies indicate that it may effectively suppress gonadotropin release without significant side effects .

- Cancer Treatment : Some derivatives of the 19-nortestosterone family have shown promise in preclinical models for treating certain cancers, particularly due to their selective antiproliferative effects on cancer cells .

Table 2: Potential Applications of 18-MNT

| Application | Description |

|---|---|

| Male Hormonal Contraceptive | Suppression of gonadotropin release |

| Cancer Treatment | Antiproliferative effects on specific cancer types |

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZQDCRLYHHHP-ZOFHRBRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237364 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-54-4, 793-55-5 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-17-hydroxy-gon-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methyl-19-nortestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 18-METHYL-19-NORTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。